2-amino-4-(1H-pyrrol-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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Overview
Description
2-amino-4-(1H-pyrrol-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound consists of a quinoline core fused with a pyrrole ring, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(1H-pyrrol-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multicomponent reactions (MCRs) that combine aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst. One common method is the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water, catalyzed by iron (III) chloride . This method is operationally simple and yields N-substituted pyrroles under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(1H-pyrrol-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole and quinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions include substituted quinoline and pyrrole derivatives, which can have enhanced biological or chemical properties.
Scientific Research Applications
2-amino-4-(1H-pyrrol-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an anticancer agent, with studies showing its ability to inhibit cell growth and induce apoptosis in cancer cells.
Organic Synthesis: It serves as a key intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-amino-4-(1H-pyrrol-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For example, it may inhibit specific kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation . The compound’s ability to form hydrogen bonds and π-π interactions with target proteins enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-(3-bromo-4,5-dimethoxyphenyl)-3-cyano-4,7-dihydro-7-methyl-pyrano[2,3-e]indole: Explored as a novel anticancer agent.
1-(4-(1H-pyrrol-1-yl)phenyl)-1H-pyrrole derivatives: Known for their antibacterial and anticancer activities.
Uniqueness
2-amino-4-(1H-pyrrol-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile stands out due to its fused pyrrole-quinoline structure, which imparts unique electronic and steric properties. This structural uniqueness enhances its potential for diverse applications in medicinal chemistry and material science.
Properties
CAS No. |
586990-36-5 |
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Molecular Formula |
C14H14N4 |
Molecular Weight |
238.29 g/mol |
IUPAC Name |
2-amino-4-(1H-pyrrol-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C14H14N4/c15-8-10-13(12-6-3-7-17-12)9-4-1-2-5-11(9)18-14(10)16/h3,6-7,17H,1-2,4-5H2,(H2,16,18) |
InChI Key |
PBELVSICICGDPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=CC=CN3 |
Origin of Product |
United States |
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